2-Nitronaphthalene
Overview
Description
2-Nitronaphthalene is an organic compound with the molecular formula C10H7NO2. It is one of the two isomers of nitronaphthalene, the other being 1-nitronaphthalene. This compound is characterized by the presence of a nitro group (-NO2) attached to the second position of the naphthalene ring. This compound is a yellow crystalline solid that is primarily used in the synthesis of other chemicals and in scientific research .
Mechanism of Action
. . The primary targets of 2-Nitronaphthalene are not explicitly mentioned in the available literature.
Biochemical Pathways
A related compound, 1-nitronaphthalene, is known to be metabolized by certain strains of bacteria, such as sphingobium . The initial step in degradation of 1-nitronaphthalene is catalyzed by a three-component dioxygenase, resulting in the formation of 1,2-dihydroxynaphthalene . This is also an early intermediate in the naphthalene degradation pathway .
Result of Action
It is known that nitroaromatic compounds, such as this compound, can be toxic to aquatic organisms and may cause long-term adverse effects in the environment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, emissions from a heavy-duty diesel engine contained this compound . In a laboratory experiment, this compound was formed by a gas-phase naphthalene nitration reaction at room temperature and atmospheric pressure with a yield of about 8% .
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in various biochemical reactions
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time . This includes potential changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is possible that there are threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitronaphthalene can be synthesized through the nitration of naphthalene. this method yields very low amounts of this compound.
Industrial Production Methods: In industrial settings, this compound is produced by the nitration of naphthalene using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired isomer. The product is then purified through crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can be oxidized to form naphthalene-2,3-dicarboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Sodium methoxide or other nucleophiles under basic conditions
Major Products Formed:
Reduction: 2-Aminonaphthalene.
Oxidation: Naphthalene-2,3-dicarboxylic acid.
Substitution: Various substituted naphthalenes depending on the nucleophile used
Scientific Research Applications
2-Nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studies have explored its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research has investigated its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of rubber chemicals, agricultural chemicals, and other industrial products
Comparison with Similar Compounds
1-Nitronaphthalene: Another isomer with the nitro group at the first position.
2-Methyl-1-nitronaphthalene: A derivative with a methyl group in addition to the nitro group.
Comparison: 2-Nitronaphthalene is unique due to its position-specific nitro group, which influences its chemical reactivity and physical properties. Compared to 1-nitronaphthalene, this compound has a higher triplet quantum yield, making it more efficient in photochemical reactions. The presence of the nitro group at the second position also affects its interactions with other molecules, leading to different reaction pathways and products .
Properties
IUPAC Name |
2-nitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYJZEAJZXVAMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Record name | 2-NITRONAPHTHALENE | |
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Record name | 2-NITRONAPHTHALENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID2073198 | |
Record name | 2-Nitronaphthalene | |
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Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-nitronaphthalene is a yellow crystalline solid. Mp: 76 °C; bp: 315 °C. Insoluble in water. Very soluble in ethyl alcohol and in diethyl ether. Toxic to aquatic organisms, may cause long-term adverse effects in the environment., Colorless solid; [NIOSH], COLOURLESS-TO-YELLOW SOLID IN VARIOUS FORMS., Colorless solid. | |
Record name | 2-NITRONAPHTHALENE | |
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Record name | 2-Nitronaphthalene | |
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Record name | 2-Nitronaphthalene | |
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Boiling Point |
304 °C | |
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Solubility |
Insoluble (NIOSH, 2023), Solubility in water: very poor, Insoluble | |
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Record name | 2-Nitronaphthalene | |
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Vapor Density |
Relative vapor density (air = 1): 5.89 | |
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Vapor Pressure |
0.000258 [mmHg], Vapor pressure, kPa at 25 °C: 0.000032 | |
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CAS No. |
581-89-5 | |
Record name | 2-NITRONAPHTHALENE | |
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Record name | Naphthalene, 2-nitro- | |
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Melting Point |
174 °F (NIOSH, 2023), 79 °C, 174 °F | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-nitronaphthalene?
A1: this compound has the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol.
Q2: How does the structure of this compound influence its reactivity?
A2: The position of the nitro group in this compound significantly impacts its reactivity. [] Unlike 1-nitronaphthalene, the nitro group in the 2-position experiences less steric hindrance, influencing its photochemical behavior and reactions with nucleophiles. [, ]
Q3: How does the presence of oxygen affect the photodegradation of this compound?
A4: While 1-nitronaphthalene's photodegradation is significantly reduced in the presence of oxygen, this compound remains photochemically inert under both aerobic and anaerobic conditions. [] This difference highlights the influence of the nitro group's position on photochemical behavior.
Q4: What are the main products of the reaction between this compound and hydroxyl radicals?
A5: The reaction of this compound with hydroxyl radicals (OH•) primarily produces nitronaphthols, with 2-nitro-1-naphthol being a major product. [, ]
Q5: Can this compound undergo photoreduction?
A6: Yes, under specific conditions with low oxygen concentrations and high polarity, this compound can be photochemically reduced to 2-aminonaphthalene. [] This process has been observed in model systems simulating organic aerosols using glycerol as a surrogate. []
Q6: What are the major sources of this compound in the environment?
A7: this compound is primarily formed through atmospheric reactions of naphthalene with hydroxyl radicals and nitrogen pentoxide (N2O5). [, ] It is also a product of incomplete combustion processes. []
Q7: Is this compound considered a significant environmental pollutant?
A8: While present at lower concentrations than its parent compound, naphthalene, this compound raises concerns due to its mutagenic and carcinogenic potential. [] Its presence in air, water, and soil necessitates further research on its long-term ecological impacts.
Q8: How do diesel particulate filters (DPFs) impact this compound emissions?
A9: Studies on DPFs show a complex relationship with this compound emissions. While high-oxidation DPFs can reduce this compound emissions, low-oxidation DPFs might lead to increased emissions despite their overall effectiveness in filtering particulate matter. []
Q9: What analytical techniques are used to detect and quantify this compound in environmental samples?
A11: Gas chromatography coupled with mass spectrometry (GC/MS) [, , , ] and high-performance liquid chromatography (HPLC) are commonly used to separate and quantify this compound. [] Advanced techniques like GC/MS with negative ion chemical ionization (GC/NICI-MS) enhance sensitivity for trace analysis. []
Q10: How is computational chemistry used to study this compound?
A12: Computational methods like density functional theory (DFT) are valuable tools to predict the structure, reactivity, and spectroscopic properties of this compound. [, ] These calculations provide insights into its electronic structure, energy levels, and potential reaction mechanisms.
Q11: Have structure-activity relationship (SAR) studies been conducted on this compound?
A13: SAR studies have shown that the position of the nitro group on the naphthalene ring significantly influences the compound's mutagenicity and photochemical behavior. [, ] Additionally, the presence and position of other substituents can further modulate these properties.
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